4-ethylhexan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
1000510-56-4 |
|---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
129.24 g/mol |
IUPAC Name |
4-ethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-3-8(4-2)6-5-7-9/h8H,3-7,9H2,1-2H3 |
InChI Key |
PBRXWVWVEZDPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCN |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethylhexan 1 Amine
Strategic Design of Synthesis Pathways for Primary Aliphatic Amines
The creation of primary aliphatic amines involves careful consideration of factors like atom economy, functional group tolerance, and the avoidance of over-alkylation, which can lead to mixtures of primary, secondary, and tertiary amines. thieme-connect.comacs.org Key strategies often revolve around the introduction of the amino group late in the synthetic sequence to minimize side reactions. thieme-connect.com Modern approaches increasingly focus on catalytic methods that offer high efficiency and selectivity under milder conditions. researchgate.netrsc.org The choice of a particular pathway depends on the starting materials' availability, cost, and the desired purity of the final product. For instance, methods that utilize readily available feedstocks like olefins are highly desirable from an industrial perspective. rsc.org
Precursor-Based Synthesis Routes to 4-Ethylhexan-1-amine
Several established methods in organic synthesis can be adapted for the preparation of this compound from various precursors.
One direct route to this compound involves the catalytic hydrogenation of an unsaturated precursor, 4-ethylhex-2-en-1-amine (B15314659). This reaction saturates the carbon-carbon double bond in the hexene chain to yield the desired saturated primary amine. The process typically employs a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H₂). Selective hydrogenation of the double bond can be achieved under controlled conditions, for instance, at room temperature (25°C), to produce this compound.
Table 1: Catalytic Hydrogenation of 4-ethylhex-2-en-1-amine
| Precursor | Product | Catalyst | Reagent | Temperature |
|---|
Reductive amination is a highly versatile and widely used method for synthesizing amines. organicchemistrytutor.commasterorganicchemistry.com This process involves the reaction of an aldehyde or a ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the corresponding primary amine. cengage.com.au For the synthesis of this compound, a suitable precursor would be 4-ethylhexanal. The reaction is typically carried out in a single step ("one-pot") using a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The reaction is often performed under slightly acidic conditions to facilitate imine formation. organicchemistrytutor.com Industrial-scale reductive aminations may utilize heterogeneous catalysts and hydrogen gas.
Table 2: Reductive Amination for this compound Synthesis
| Carbonyl Precursor | Amine Source | Reducing Agent (Lab Scale) | Catalyst (Industrial) | Product |
|---|
Primary amines can also be synthesized via nucleophilic substitution reactions, where an alkyl halide reacts with a nitrogen nucleophile. libretexts.org To synthesize this compound, a 1-halo-4-ethylhexane (e.g., 1-bromo-4-ethylhexane) could be treated with ammonia. However, a significant challenge with this method is the potential for over-alkylation. libretexts.orgsavemyexams.com The initially formed primary amine is also nucleophilic and can react with additional alkyl halide to produce secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. libretexts.orgsavemyexams.com To favor the formation of the primary amine, a large excess of ammonia is typically used to ensure it is the predominant nucleophile. savemyexams.com
Another approach within this category is the Gabriel synthesis, which provides a more controlled route to primary amines by using potassium phthalimide (B116566) as the ammonia surrogate. This method avoids over-alkylation but requires an additional hydrolysis or hydrazinolysis step to release the primary amine.
Reductive Amination of Aldehydes and Ketones Leading to this compound
Advanced Catalytic Systems in this compound Synthesis
Recent advancements in catalysis have led to the development of more efficient and selective methods for amine synthesis, with a particular focus on homogeneous catalysis.
Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of selectivity and the ability to be fine-tuned at a molecular level. sioc-journal.cn While heterogeneous catalysts are common in industrial reductive aminations, homogeneous systems for the reductive amination of aldehydes and ketones with ammonia have been developed. acs.org For instance, rhodium-based catalysts combined with water-soluble phosphine (B1218219) ligands have shown success in the synthesis of primary amines from aldehydes. acs.org In some cases, bimetallic systems, such as those based on Rhodium/Iridium, have demonstrated improved results for aliphatic aldehydes. acs.org
Furthermore, nickel-based homogeneous catalysts have emerged as effective for both the reductive amination of carbonyl compounds and the hydrogenation of nitro compounds to form primary amines. rsc.org These base-metal catalysts are significant for developing cost-effective and sustainable synthetic routes. rsc.org The development of homogeneous catalysts for direct amination of alcohols with ammonia, using ruthenium pincer complexes, also represents a significant advancement, achieving high yields of primary amines. researchgate.net These advanced catalytic systems hold promise for more efficient and selective syntheses of primary aliphatic amines like this compound.
Heterogeneous Catalysis (e.g., Palladium on Carbon, Raney Nickel)
Heterogeneous catalysis is a cornerstone in the industrial production of amines, offering advantages in catalyst separation and reusability. For the synthesis of this compound, common precursors include 4-ethylhex-2-en-1-amine or 2-ethylhexanenitrile (B1616730). The reduction of the double bond in 4-ethylhex-2-en-1-amine or the nitrile group in 2-ethylhexanenitrile can be effectively carried out using heterogeneous catalysts like Palladium on Carbon (Pd/C) and Raney Nickel.
The catalytic hydrogenation of 4-ethylhex-2-en-1-amine to yield this compound is a prominent method. This reaction involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon is a highly effective catalyst for this transformation, often utilized due to its efficiency and the ability to conduct the reaction under mild conditions, such as at 25°C. The efficiency of the Pd/C catalyst can be influenced by factors like particle size and the support material. For instance, Pd catalysts supported on active charcoal with a large surface area (600 to 1,000 m²/g) and a specific pore diameter distribution are particularly suitable for hydrogenations. google.com
Raney Nickel is another robust catalyst for the synthesis of amines. It is frequently employed in the reductive amination of aldehydes and ketones and the hydrogenation of nitriles. vulcanchem.com For example, the hydrogenation of 2-ethylhexanenitrile over a Raney Nickel catalyst at elevated pressures (50–70 bar H₂) can produce high-purity this compound. vulcanchem.com The preparation of the Raney Nickel catalyst itself is a critical step, often involving the treatment of a Ni-Al alloy with a concentrated sodium hydroxide (B78521) solution to create a highly active, porous nickel catalyst. rsc.org
Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound
To maximize the efficiency of this compound synthesis, careful optimization of various reaction parameters is essential. These include the choice of solvent, reaction temperature, and pressure.
Influence of Solvent Systems and Reaction Media
The solvent system plays a crucial role in the outcome of the synthesis. The choice of solvent can affect reactant solubility, catalyst activity, and the reaction pathway. For instance, in the synthesis of amines via nucleophilic substitution, polar aprotic solvents are known to enhance the nucleophilicity of the amine. In the context of catalytic hydrogenations, the solvent must be inert under the reaction conditions and capable of dissolving the starting materials and intermediates. Alcohols like ethanol (B145695) are commonly used as solvents in such reactions. nih.gov The solubility of this compound itself is a factor to consider for product isolation; it is moderately soluble in water and shows good solubility in alcohols and other organic solvents. solubilityofthings.com The use of biphasic solvent systems, such as a water/ethylhexanol two-phase system, has been explored for catalyst recycling in related amination reactions. acs.org
Temperature and Pressure Engineering for Optimal Reaction Conditions
Temperature and pressure are critical parameters that directly influence the rate and selectivity of the reaction. In catalytic hydrogenations, higher temperatures and pressures generally lead to faster reaction rates. However, excessively high temperatures can also promote side reactions, such as over-reduction or decomposition of the product. For the hydrogenation of nitriles to primary amines using Raney Nickel, pressures of 50–70 bar are often employed. vulcanchem.com In some cases, reactions can be carried out at room temperature, for example, the reduction of certain imines with Raney-Ni at 22 °C under 8.3 bar of hydrogen pressure. beilstein-journals.org
The optimization of temperature and pressure is a balancing act to achieve a high conversion of the starting material to the desired product in a reasonable timeframe while minimizing the formation of impurities. For instance, in the synthesis of N-substituted amines from nitro compounds and alcohols, a temperature of 140°C was found to be optimal. ionike.com
Below is a table summarizing the influence of these parameters:
| Parameter | Influence on Reaction | Example Condition | Reference |
|---|---|---|---|
| Solvent | Affects reactant solubility and catalyst activity. Polar aprotic solvents can enhance nucleophilicity. | Ethanol is a common solvent for catalytic hydrogenations. | |
| Temperature | Higher temperatures generally increase reaction rates but can lead to side reactions. | Hydrogenation of 4-ethylhex-2-en-1-amine with Pd/C can be done at 25°C. | |
| Pressure | Higher pressures in hydrogenation reactions increase the concentration of hydrogen, leading to faster rates. | Hydrogenation of 2-ethylhexanenitrile over Raney Nickel is often performed at 50–70 bar. | vulcanchem.com |
Scalability and Process Intensification in this compound Production
The scalability of a synthetic route is a critical consideration for industrial production. Reductive amination and nitrile hydrogenation are generally considered scalable processes. The use of heterogeneous catalysts like Pd/C and Raney Nickel is advantageous for large-scale operations as they can be easily separated from the reaction mixture and potentially reused, which is both economical and environmentally friendly. google.com
Process intensification aims to develop smaller, more efficient, and safer production processes. For gas-liquid-liquid reactions, which can be relevant in catalytic hydrogenations, intensified reactors like static mixer reactors and microreactors can be employed to improve mass transfer and reaction rates. researchgate.net Continuous flow processes, as opposed to batch processes, can also offer better control over reaction parameters and lead to more consistent product quality. The development of robust and recyclable catalyst systems is a key area of research for process intensification in amine synthesis. rsc.org
Mentioned Compounds
Chemical Reactivity and Mechanistic Studies of 4 Ethylhexan 1 Amine
Nucleophilic Characteristics of the Primary Amine Functionality
The primary amine group in 4-ethylhexan-1-amine is a key determinant of its chemical reactivity. byjus.com The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electron-deficient centers. byjus.comlibretexts.org This nucleophilicity is fundamental to a wide range of reactions, including electrophilic attack and the formation of carbon-nitrogen bonds. enamine.netrsc.org
The reaction of this compound with electrophiles is a cornerstone of its chemistry. byjus.com In these reactions, the amine's nitrogen atom, with its available lone pair, acts as the nucleophile, initiating the formation of new chemical bonds. libretexts.org A variety of electrophiles can be employed, leading to a diverse array of products. wikipedia.org
One common example is the reaction with alkyl halides. In this SN2 reaction, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. savemyexams.comlumenlearning.com The reaction of this compound with an alkyl halide, such as ethyl iodide, would yield N-ethyl-4-ethylhexan-1-amine.
Another important class of electrophiles are carbonyl compounds, such as aldehydes and ketones. libretexts.orgmasterorganicchemistry.com The reaction of this compound with an aldehyde or ketone proceeds via nucleophilic addition to the carbonyl carbon, forming an intermediate carbinolamine. masterorganicchemistry.com This intermediate then dehydrates to form an imine, also known as a Schiff base. libretexts.orgmasterorganicchemistry.com The formation of imines is a reversible, acid-catalyzed process. libretexts.org
The table below summarizes the reaction of this compound with various electrophiles.
| Electrophile | Product | Reaction Type |
| Alkyl Halide (e.g., Ethyl Iodide) | Secondary Amine (N-ethyl-4-ethylhexan-1-amine) | Nucleophilic Substitution (SN2) |
| Aldehyde (e.g., Acetaldehyde) | Imine (N-(ethylidene)-4-ethylhexan-1-amine) | Nucleophilic Addition-Elimination |
| Ketone (e.g., Acetone) | Imine (N-(propan-2-ylidene)-4-ethylhexan-1-amine) | Nucleophilic Addition-Elimination |
| Acid Chloride (e.g., Acetyl Chloride) | Amide (N-(4-ethylhexyl)acetamide) | Nucleophilic Acyl Substitution |
| Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) | Sulfonamide (N-(4-ethylhexyl)benzenesulfonamide) | Nucleophilic Substitution |
The ability of this compound to form carbon-nitrogen bonds is of significant interest in organic synthesis. enamine.netrsc.org These bonds are integral to the structure of many complex molecules, including pharmaceuticals and other biologically active compounds. The nucleophilic nature of the primary amine allows for its incorporation into a variety of molecular scaffolds. enamine.net
One of the most common methods for forming C-N bonds is through reactions with carbonyl compounds. libretexts.org The resulting imines can be further reduced to form stable secondary amines, a process known as reductive amination. nptel.ac.in This two-step process, involving imine formation followed by reduction, is a powerful tool for constructing complex amines.
Another important strategy for C-N bond formation is the Gabriel synthesis. nptel.ac.inlibretexts.org This method utilizes phthalimide (B116566) as a surrogate for ammonia (B1221849), which, after alkylation with an appropriate alkyl halide, can be hydrolyzed to yield a primary amine. While not a direct reaction of this compound, this method highlights the importance of C-N bond formation in the synthesis of primary amines.
The table below outlines various methods for forming carbon-nitrogen bonds, which are applicable to this compound.
| Reaction Name | Reactants | Product |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary Amine |
| Acylation | Acid Chloride, Acid Anhydride (B1165640) | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Alkylation | Alkyl Halide | Secondary Amine |
Electrophilic Attack Mechanisms Involving this compound
Oxidation Reactions of this compound
The oxidation of primary amines like this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. thieme-connect.delibretexts.org These reactions are of interest for the synthesis of various nitrogen-containing functional groups.
The oxidation of this compound can proceed through several pathways, yielding nitroso, nitro, or nitrile compounds. The initial step in the oxidation of a primary amine often involves the formation of a hydroxylamine, which is then further oxidized. libretexts.org
Nitroso Compounds: Mild oxidation of a primary amine can lead to the formation of a nitroso compound. libretexts.org This is often an intermediate species that can be further oxidized or can dimerize.
Nitro Compounds: Stronger oxidizing agents can oxidize primary amines all the way to nitro compounds. libretexts.orglibretexts.org This transformation is a key step in the synthesis of many important chemical intermediates.
Nitrile Compounds: In some cases, primary amines can be oxidized to nitriles. researchgate.net This reaction typically involves the loss of two hydrogen atoms from the amine and the formation of a carbon-nitrogen triple bond.
The table below shows the possible oxidation products of this compound.
| Oxidation Product | Functional Group |
| Nitroso-4-ethylhexane | -N=O |
| 1-Nitro-4-ethylhexane | -NO₂ |
| 4-Ethylhexanenitrile | -C≡N |
The outcome of the oxidation of this compound is highly dependent on the choice of oxidizing agent and the reaction conditions. thieme-connect.delibretexts.org A variety of reagents have been developed for the selective oxidation of primary amines.
Hydrogen Peroxide: Hydrogen peroxide, often in the presence of a catalyst, can be used to oxidize primary amines. google.com The selectivity of the reaction can be influenced by the choice of catalyst and solvent.
Peroxy Acids: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective oxidizing agents for primary amines. libretexts.org
Potassium Permanganate (B83412): Potassium permanganate is a strong oxidizing agent that can be used to convert primary amines to nitro compounds. vulcanchem.com
Metal Catalysts: A variety of metal catalysts, including those based on ruthenium, copper, and molybdenum, have been shown to catalyze the oxidation of amines. thieme-connect.deresearchgate.netresearchgate.net These catalysts can offer high selectivity for specific oxidation products.
The table below provides a summary of common oxidizing agents and their typical products in the oxidation of primary amines.
| Oxidizing Agent | Typical Product(s) |
| Hydrogen Peroxide (H₂O₂) | Hydroxylamine, Oxime, Nitroso Compound |
| Peroxy Acids (e.g., m-CPBA) | Nitroso Compound, Nitro Compound |
| Potassium Permanganate (KMnO₄) | Nitro Compound |
| Ruthenium Catalysts | Imine, Nitrile |
| Copper Catalysts | Nitrile |
| Molybdenum Catalysts | Nitroso Compound |
Pathways to Nitroso, Nitro, and Nitrile Compounds
Substitution and Derivatization Reactions of this compound
In addition to its nucleophilic and oxidation reactions, this compound can undergo a variety of substitution and derivatization reactions. researchgate.netiu.edu These reactions are useful for modifying the structure and properties of the amine, as well as for preparing a wide range of derivatives.
One of the most common derivatization reactions is acylation, which involves the reaction of the amine with an acid chloride or anhydride to form an amide. libretexts.orgiu.edu This reaction is often used to protect the amine group or to introduce new functional groups into the molecule.
Another important derivatization reaction is sulfonylation, which involves the reaction of the amine with a sulfonyl chloride to form a sulfonamide. libretexts.org Sulfonamides are an important class of compounds with a wide range of applications.
The table below lists some common derivatization reactions of primary amines.
| Reaction Type | Reagent | Product |
| Acylation | Acid Chloride, Acid Anhydride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Alkylation | Alkyl Halide | Secondary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary Amine |
| Formation of Carbamates | Chloroformate | Carbamate (B1207046) |
| Formation of Ureas | Isocyanate | Urea |
Synthesis of Amides and Imines from this compound
As a primary amine, this compound serves as a versatile nucleophile in the synthesis of various nitrogen-containing compounds, most notably amides and imines. These reactions are fundamental in organic synthesis, providing pathways to a wide array of functionalized molecules.
Amide Synthesis:
The synthesis of amides from this compound typically involves its reaction with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides. savemyexams.com This acylation reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. msu.edu The reaction with an acyl chloride, for instance, is generally rapid and exothermic, often requiring a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. msu.edu
The general reaction scheme is as follows:
Reaction with Acyl Chloride:
this compound + R-COCl → N-(4-ethylhexyl)amide + HCl
Reaction with Acid Anhydride:
this compound + (R-CO)₂O → N-(4-ethylhexyl)amide + R-COOH
The resulting products are N-substituted amides, where the 4-ethylhexyl group is attached to the nitrogen atom. For example, the reaction with acetyl chloride would yield N-(4-ethylhexyl)acetamide.
Imine Synthesis:
Imines, also known as Schiff bases, are formed from the reaction of this compound with aldehydes or ketones. masterorganicchemistry.com This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. chemistrysteps.com The process is typically catalyzed by a mild acid (pH ~4-5), which serves to activate the carbonyl group for nucleophilic attack and to facilitate the dehydration of the intermediate carbinolamine. libretexts.org
The general mechanism involves two main stages:
Nucleophilic attack by the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. chemistrysteps.com
Protonation of the hydroxyl group of the carbinolamine, followed by elimination as water, to form the C=N double bond of the imine.
| Reactant Type | Reagent Example | Product Type | General Product Structure |
| Aldehyde | R'-CHO | Imine (Aldimine) | 4-Ethylhexyl-N=CHR' |
| Ketone | R'-CO-R'' | Imine (Ketimine) | 4-Ethylhexyl-N=CR'R'' |
Formation of N-Substituted Derivatives and Their Applications
Beyond amides and imines, this compound can be used to synthesize a variety of other N-substituted derivatives through reactions such as alkylation and sulfonylation. These derivatives often possess distinct physical and chemical properties that make them suitable for specific applications.
N-Alkylation: Direct alkylation of this compound with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in a mixture of products due to the product amine also being nucleophilic and competing with the starting material. msu.edu A more controlled, two-step acylation-reduction procedure is often preferred to obtain pure secondary amines. msu.edu
Reductive Amination: A common method for producing N-substituted amines is reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium cyanoborohydride. vulcanchem.com
The applications of N-substituted derivatives of branched-chain amines are diverse:
Surfactants: Quaternary ammonium (B1175870) salts derived from similar long-chain amines are used as cationic surfactants in products like fabric softeners and hair conditioners. vulcanchem.com
Corrosion Inhibitors: The amine functional group can interact with metal surfaces, making some N-substituted derivatives effective corrosion inhibitors. solubilityofthings.com
Pharmaceutical Intermediates: The structural motif of branched alkylamines is present in various biologically active molecules. N-substituted derivatives can serve as key intermediates in the synthesis of potential drug candidates, such as VEGFR-2 inhibitors and histamine (B1213489) H3 receptor antagonists. vulcanchem.comnih.gov
Chemical Synthesis: N-substituted derivatives are valuable intermediates in organic synthesis, used as building blocks for more complex molecules. chembk.com
| Derivative Class | Synthesis Method | Potential Application |
| N-Alkyl-4-ethylhexan-1-amine | Reductive Amination | Pharmaceutical Intermediates |
| N,N-Dialkyl-4-ethylhexan-1-amine | Alkylation | Synthesis Building Blocks |
| Quaternary Ammonium Salts | Exhaustive Alkylation | Cationic Surfactants |
| N-(4-ethylhexyl)sulfonamide | Reaction with Sulfonyl Chloride | Polymer Chemistry |
Investigating the Role of Steric Hindrance and Electronic Effects on this compound Reactivity
The reactivity of this compound is governed by a combination of electronic and steric factors inherent to its molecular structure.
Electronic Effects: The alkyl group of this compound is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair of electrons more available for donation to an electrophile. chemistryguru.com.sg Consequently, this compound is expected to be more basic and a stronger nucleophile than ammonia. Generally, the nucleophilicity of amines correlates with their basicity, with primary amines being more nucleophilic than ammonia. masterorganicchemistry.com
| Factor | Description | Impact on this compound Reactivity |
| Electronic Effect | The C₈H₁₇ alkyl chain is an electron-donating group (+I effect). | Increases electron density on the nitrogen atom, enhancing its nucleophilicity and basicity compared to ammonia. |
| Steric Hindrance | The bulky C₈H₁₇ group, with branching at the C4 position, creates some spatial obstruction. | The hindrance at the -NH₂ group is moderate as the branching is not at the α or β carbon. It may slightly decrease reactivity compared to linear isomers but will be less hindered than isomers with branching closer to the nitrogen. |
Comparative Reactivity Studies of this compound with Isomeric and Analogous Amines
Comparing the reactivity of this compound with its isomers provides insight into how the position of the alkyl branching affects its chemical behavior. Key isomers for comparison include the linear n-octylamine and the more sterically hindered 2-ethylhexylamine.
n-Octylamine: This is a linear isomer of this compound. Both are primary amines with the same molecular formula (C₈H₁₉N). The electronic effect of the straight octyl chain is similar to the 4-ethylhexyl group. However, the linear structure of n-octylamine presents less steric bulk around the reaction pathway compared to the branched structure of this compound. Therefore, n-octylamine might exhibit slightly faster reaction rates in nucleophilic substitution reactions.
2-Ethylhexylamine: In this isomer, the ethyl group is at the C2 position (the β-carbon relative to the amino group). This branching is much closer to the reactive primary amine group, resulting in significantly greater steric hindrance. vulcanchem.com This increased steric hindrance makes the nitrogen lone pair less accessible to electrophiles, leading to slower reaction rates in acylation and alkylation reactions compared to this compound. vulcanchem.com
N-Ethylhexan-1-amine: This is a secondary amine isomer. Secondary amines are generally more basic and can be more nucleophilic than primary amines due to the presence of two electron-donating alkyl groups. masterorganicchemistry.com However, they are also more sterically hindered than primary amines. msu.edu The reactivity of N-ethylhexan-1-amine would depend on the specific reaction, with electronic effects favoring higher reactivity and steric effects favoring lower reactivity compared to this compound. For instance, in reactions sensitive to steric bulk, this compound may react faster.
| Amine | IUPAC Name | Class | Key Structural Difference from this compound | Expected Relative Reactivity |
| This compound | This compound | Primary | - | Baseline |
| n-Octylamine | Octan-1-amine | Primary | Linear alkyl chain (no branching) | Potentially slightly higher due to less steric bulk. |
| 2-Ethylhexylamine | 2-Ethylhexan-1-amine | Primary | Branching at the β-carbon (C2) | Lower due to significant steric hindrance near the amine group. vulcanchem.com |
| N-Ethylhexan-1-amine | N-Ethylhexan-1-amine | Secondary | Isomeric secondary amine | Variable; potentially more nucleophilic due to electronics but more sterically hindered. msu.edumasterorganicchemistry.com |
Advanced Spectroscopic and Chromatographic Characterization of 4 Ethylhexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are instrumental in the analysis of 4-ethylhexan-1-amine.
Application of ¹H NMR for Purity and Connectivity Analysis
Proton NMR (¹H NMR) is a primary tool for determining the purity of this compound and for confirming the connectivity of its atoms. The ¹H NMR spectrum provides information on the different types of protons in the molecule and their neighboring environments. In a typical analysis, the chemical shifts, integration of signals, and splitting patterns (multiplicity) are examined. nist.gov
Quantitative ¹H NMR (qHNMR) can be employed for purity assessment by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity. nist.gov This method allows for a direct and accurate determination of the mass fraction of the compound. For purity analysis, it is crucial to select a solvent that does not have signals overlapping with those of the analyte or the standard.
The expected ¹H NMR spectrum of this compound would show distinct signals corresponding to the protons of the two ethyl groups, the methylene (B1212753) groups of the hexane (B92381) chain, the methine proton at the branching point, and the protons of the aminomethyl group. The integration of these signals should correspond to the number of protons in each unique environment, and the splitting patterns will reveal the number of adjacent protons, thus confirming the connectivity of the molecule. For instance, the methyl protons of the ethyl groups would likely appear as a triplet, while the methylene protons adjacent to the nitrogen would also exhibit a characteristic splitting pattern.
Utilization of ¹³C NMR for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of this compound. chemistrydocs.com In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a single peak, allowing for a direct count of the different carbon environments. chemistrydocs.com The chemical shift of each peak provides information about the type of carbon atom (e.g., methyl, methylene, methine) and its electronic environment. oregonstate.edu
For this compound, which has the molecular formula C8H19N, the ¹³C NMR spectrum is expected to show a specific number of signals corresponding to the eight carbon atoms. nist.govnih.gov Due to molecular symmetry, some carbons may be chemically equivalent and produce a single signal. The chemical shifts would be in the typical range for aliphatic carbons, with the carbon atom bonded to the nitrogen atom (C-N) appearing at a characteristic downfield shift compared to the other alkane carbons. oregonstate.edulibretexts.org
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) |
| -CH3 | 10 - 20 |
| -CH2- (aliphatic) | 20 - 40 |
| -CH- (aliphatic) | 25 - 45 |
| -CH2-N | 40 - 50 |
Note: These are approximate ranges and can be influenced by the solvent and specific molecular conformation. oregonstate.edulibretexts.org
Mass Spectrometry (MS) for Molecular and Impurity Profiling
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for identifying and quantifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This makes it an ideal method for analyzing volatile compounds like this compound and for separating it from any volatile impurities.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. The retention time from the GC provides one level of identification, while the mass spectrum gives information about the molecular weight and fragmentation pattern of the compound. The fragmentation pattern is often unique to a specific compound and can be used as a "fingerprint" for identification by comparing it to spectral libraries. mdpi.com GC-MS can also be used quantitatively to determine the concentration of this compound and its impurities.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. researchgate.netresearchgate.net This is a critical step in confirming the molecular formula of this compound (C8H19N). nist.govnih.gov The precise mass measurement can distinguish between compounds that have the same nominal mass but different elemental compositions. researchgate.net HRMS is particularly useful for confirming the identity of the main compound and for identifying unknown impurities. researchgate.net
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | m/z (mass to charge ratio) |
| [M+H]⁺ | 130.15903 |
| [M+Na]⁺ | 152.14097 |
Data predicted based on the elemental composition C8H19N. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For this compound, IR spectroscopy is primarily used to confirm the presence of the amine (N-H) and alkane (C-H) functional groups. orgchemboulder.com
As a primary amine, this compound is expected to show two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com These two bands arise from the symmetric and asymmetric stretching vibrations of the -NH₂ group. orgchemboulder.com Additionally, an N-H bending vibration (scissoring) is typically observed in the 1650-1580 cm⁻¹ region for primary amines. orgchemboulder.com A broad N-H wagging band can also be seen in the 910-665 cm⁻¹ range. orgchemboulder.com
The spectrum will also feature strong C-H stretching vibrations in the 3000-2850 cm⁻¹ region, characteristic of the alkane backbone. libretexts.org The C-N stretching vibration for an aliphatic amine is expected to appear as a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com The region from 1500 to 400 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium |
| N-H (primary amine) | Bend (Scissoring) | 1650-1580 | Medium to Strong |
| C-H (alkane) | Stretch | 3000-2850 | Strong |
| C-N (aliphatic amine) | Stretch | 1250-1020 | Medium to Weak |
| N-H (primary amine) | Wag | 910-665 | Broad, Strong |
These are general ranges and the exact positions can vary. libretexts.orgorgchemboulder.com
Fourier Transform Infrared (FTIR) Analysis
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a compound, which in turn verifies its empirical and molecular formula. For this compound, the molecular formula is C₈H₁₉N. nist.govnih.govnih.govwikipedia.org The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N).
Table 2: Theoretical Elemental Composition of this compound (C₈H₁₉N)
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 74.34 |
| Hydrogen (H) | 1.008 | 19 | 19.152 | 14.82 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.84 |
| Total | 129.247 | 100.00 |
Experimental results from an elemental analyzer for a pure sample of this compound are expected to closely match these theoretical percentages, thus confirming the empirical formula of C₈H₁₉N.
Advanced Derivatization Strategies for Enhanced Analytical Detection of this compound
The analytical detection of this compound, a primary aliphatic amine, often presents challenges due to its lack of a strong chromophore for UV-Vis detection and its inherent polarity and volatility, which can lead to poor chromatographic peak shape and resolution. dshs-koeln.deiu.edu To overcome these limitations, derivatization is a crucial strategy employed in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) to enhance detectability and improve separation performance. researchgate.netresearchgate.net This process involves chemically modifying the primary amino group of this compound to introduce a tag that is more readily detectable or that improves the molecule's chromatographic properties. iu.edu
Several classes of reagents are utilized for the derivatization of primary amines, each offering distinct advantages depending on the analytical technique employed. These strategies include acylation, silylation, and the use of specific labeling agents for fluorescence or mass spectrometry detection. obrnutafaza.hrugent.be
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization aims to introduce a chromophoric or fluorophoric group into the this compound structure, enabling sensitive detection by UV-Vis or fluorescence detectors (FD). libretexts.orgoup.com
Dansylation: One of the most common methods involves the use of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (DNS-Cl) . oup.comresearchgate.net This reagent reacts with the primary amino group of this compound under basic conditions to form a highly fluorescent and UV-absorbent sulfonamide derivative. oup.comresearchgate.net The resulting dansyl-amine is stable and can be readily separated by reversed-phase HPLC. researchgate.net Optimization of the derivatization reaction, including pH, temperature, and reaction time, is critical for achieving complete derivatization and reproducible results. researchgate.net For instance, heating at elevated temperatures (e.g., 85-100°C) can accelerate the reaction. researchgate.net The dansylated derivatives can be monitored using UV detection (e.g., at 254 nm) or, for higher sensitivity, fluorescence detection (e.g., excitation at 320-350 nm and emission at 523-530 nm). oup.comresearchgate.net
o-Phthalaldehyde (OPA) Derivatization: Another widely used reagent is o-phthalaldehyde (OPA) , which reacts rapidly with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-cysteine, to form highly fluorescent isoindole derivatives. libretexts.orgpickeringlabs.comnih.gov This reaction is typically performed at room temperature and is very fast, often completing within a minute. interchim.fr The OPA derivatives of primary amines like this compound exhibit strong fluorescence (e.g., excitation at 330 nm and emission at 465 nm), allowing for very low detection limits. pickeringlabs.comnih.gov However, a notable drawback of OPA derivatization is the potential instability of the resulting isoindole product. interchim.frresearchgate.net Therefore, automated pre-column derivatization is often preferred to ensure reproducibility. researchgate.net
The following table summarizes and compares key aspects of dansyl chloride and OPA derivatization for primary amines, applicable to this compound.
| Derivatizing Agent | Reaction Conditions | Derivative Properties | Detection Method | Advantages | Disadvantages |
| Dansyl Chloride (DNS-Cl) | Basic pH, heating (e.g., 85-100°C) for 10-15 min. researchgate.net | Stable sulfonamide derivative. researchgate.net | UV (254 nm), Fluorescence (Ex: ~350 nm, Em: ~530 nm). oup.comresearchgate.net | Forms very stable derivatives. researchgate.net | Slower reaction, may require heating. researchgate.net |
| o-Phthalaldehyde (OPA) | Basic pH, presence of a thiol, room temperature, rapid reaction (~1 min). pickeringlabs.cominterchim.fr | Fluorescent isoindole derivative. pickeringlabs.com | Fluorescence (Ex: ~330 nm, Em: ~465 nm). pickeringlabs.comnih.gov | Fast reaction at room temperature, very high sensitivity. nih.govinterchim.fr | Derivatives can be unstable. interchim.frresearchgate.net |
Other reagents, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and 10-ethyl-acridine-3-sulfonyl chloride (EASC), have also been developed for the fluorescence labeling of primary amines, offering high sensitivity and stable derivatives. libretexts.orgnih.gov
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is performed to increase the volatility and thermal stability of this compound, while also improving its chromatographic behavior and generating characteristic mass spectra for identification. dshs-koeln.deiu.edu
Silylation: This is a common derivatization technique where an active hydrogen in the amino group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. obrnutafaza.hrnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA ) are frequently used. iu.edu The reaction leads to the formation of a less polar and more volatile N-silyl derivative, which exhibits improved peak shape and is amenable to GC analysis. obrnutafaza.hr The resulting mass spectra often contain characteristic fragments that aid in structural elucidation. nih.gov
Acylation: Acylation involves the introduction of an acyl group into the amine. Trifluoroacetic anhydride (B1165640) (TFAA ) is a common acylating agent that reacts with primary amines to form trifluoroacetyl derivatives. iu.edu These derivatives are generally more volatile and exhibit better chromatographic properties than the underivatized amine. iu.edu
Chiral Derivatization: For the separation of enantiomers or for generating derivatives with high mass fragments, chiral derivatizing agents such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl , also known as Mosher's acid chloride) can be employed. obrnutafaza.hrugent.be MTPA-Cl reacts with primary amines to form diastereomeric amides. ugent.be These derivatives are not only separable on a chiral GC column but also produce high-mass, characteristic fragments in the mass spectrometer, increasing the confidence in identification. dshs-koeln.de The reaction with MTPA-Cl is highly selective for primary and secondary amines and results in symmetrical chromatographic peaks. ugent.be
The table below outlines common derivatization strategies for GC analysis of primary amines like this compound.
| Derivatization Type | Reagent Example | Derivative Formed | Key Advantages for GC-MS |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA ) iu.edu | N-trimethylsilyl (TMS) derivative | Increases volatility and thermal stability, improves peak shape. obrnutafaza.hrnih.gov |
| Acylation | Trifluoroacetic anhydride (TFAA ) iu.edu | N-trifluoroacetyl (TFA) derivative | Increases volatility, improves chromatographic performance. iu.edu |
| Chiral Acylation | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl ) obrnutafaza.hrugent.be | N-MTPA amide (diastereomer) | Allows for chiral separation, produces high-mass characteristic fragments, improves peak shape. dshs-koeln.deugent.be |
Computational and Theoretical Chemistry Studies of 4 Ethylhexan 1 Amine
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and bonding framework.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like amines. taylorfrancis.comnih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. pku.edu.cnpku.edu.cn This approach allows for the prediction of a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as dipole moments and orbital energies.
For primary alkylamines, DFT has been successfully employed to predict acid-base properties, such as pKa values, by calculating gas-phase basicities and solvation free energies. taylorfrancis.comacs.org Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) have shown good agreement with experimental results for a range of amines. taylorfrancis.com The theory can also be used to generate descriptors like the molecular electrostatic potential (MEP), which identifies electron-rich and electron-deficient regions of a molecule, highlighting potential sites for electrophilic or nucleophilic attack. researchgate.net While specific DFT research literature on 4-ethylhexan-1-amine is limited, public databases provide computationally derived properties based on these principles.
Below is a table of molecular properties for this compound predicted by computational models.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 129.24 g/mol | PubChem |
| XLogP3-AA | 2.4 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs |
| Hydrogen Bond Acceptor Count | 1 | Cactvs |
| Rotatable Bond Count | 5 | Cactvs |
| Topological Polar Surface Area | 26 Ų | Cactvs |
| Monoisotopic Mass | 129.151749610 Da | PubChem |
This table presents data computed by various predictive models and aggregated in the PubChem database. nih.govuni.lu
Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are highly accurate for determining molecular structures and energies. arxiv.org They are particularly valuable for conformational analysis, which is crucial for flexible molecules like this compound that possess multiple single bonds around which rotation can occur. nih.govnih.gov The presence of a chiral center at the C4 position and five rotatable bonds suggests a complex potential energy surface with numerous local minima corresponding to different conformers. nih.gov
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298K |
| 1 (Global Minimum) | 180° (anti) | 0.00 | 45.2 |
| 2 | 60° (gauche) | 3.50 | 20.1 |
| 3 | -60° (gauche) | 3.50 | 20.1 |
| 4 | 120° (eclipsed) | 15.00 | 0.5 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics describes the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. zju.edu.cn MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, providing a dynamic picture of processes like solvation and hydrogen bonding. rsc.orgtsukuba.ac.jp
The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these complex interactions explicitly. rsc.org By placing a simulated this compound molecule in a box of solvent molecules (e.g., water), researchers can observe how the solvent arranges itself around the solute, forming solvation shells. nih.gov
These simulations provide detailed information on the structure and stability of the solvent-solute complex. zju.edu.cn For example, in an aqueous environment, water molecules would be expected to form strong hydrogen bonds with the amine group while arranging to accommodate the hydrophobic alkyl portions of the molecule. The simulations can also be used to calculate transport properties like diffusion coefficients, which are difficult to measure experimentally for reactive species. rsc.orgresearchgate.net Understanding these solvation effects is critical for predicting how this compound will behave in various chemical environments, such as during a reaction or in a separation process. researchgate.net
The primary amine group of this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). nih.gov These interactions are fundamental to its chemical behavior. MD simulations are an excellent tool for analyzing the complex and dynamic network of hydrogen bonds that form between amine molecules and with protic solvents. pku.edu.cnechemcom.com
Studies on other primary amines have shown that molecules can form various hydrogen-bonded aggregates, including linear chains and cyclic structures. sioc-journal.cn MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric preferences. mdpi.com This information is directly linked to the molecule's reactivity. For instance, the formation of a hydrogen bond to the nitrogen's lone pair can increase the electrophilicity of the N-H protons, while hydrogen bonding to the N-H protons can enhance the nucleophilicity of the nitrogen atom. mdpi.com Therefore, a detailed analysis of the hydrogen bonding network around this compound would provide key insights into its reaction mechanisms. pku.edu.cn
Modeling Solvent-Solute Complexation Effects on this compound Behavior
Computational Prediction of Reaction Pathways and Transition States
A central goal of computational chemistry is to predict the course of chemical reactions. By mapping the potential energy surface of a reacting system, it is possible to identify the most likely pathways from reactants to products, including the structures of high-energy transition states and intermediates. rsc.org
For this compound, computational methods can be used to model a variety of reactions. As a primary amine, it can act as a nucleophile in substitution reactions or as a base in acid-base reactions. For example, DFT calculations could be used to model its reaction with an electrophile. The calculations would determine the reaction energy (enthalpy and free energy change) and the activation energy barrier by locating the transition state structure. researchgate.netntnu.no This information reveals whether a reaction is thermodynamically favorable and kinetically feasible.
Modern computational approaches even allow for the automated exploration of reaction pathways, which can help discover new, unexpected reactions or side products. rsc.org Applying these methods to this compound could elucidate mechanisms for its synthesis, predict its reactivity with various reagents, and help understand its potential degradation pathways. acs.org For example, computational modeling of the reaction between amines and CO2 has been used extensively to screen for new carbon capture solvents by predicting carbamate (B1207046) formation energies and reaction barriers. researchgate.net
Mechanistic Elucidation through Energy Landscape Mapping
Energy landscape mapping is a powerful computational technique used to visualize the potential energy of a system as a function of its atomic coordinates. For the synthesis of this compound, this involves calculating the energies of reactants, intermediates, transition states, and products for various potential reaction pathways.
For instance, in the synthesis of this compound from its unsaturated precursor, 4-ethylhex-2-en-1-amine (B15314659), a common method is the reduction of the double bond. Computational modeling, such as Density Functional Theory (DFT), can be employed to map the energy landscape of this reduction. The calculations would reveal the most energetically favorable pathway for the hydrogenation reaction, considering factors like the choice of catalyst (e.g., Palladium on carbon) and reaction conditions. By identifying the lowest energy transition states, chemists can understand the mechanistic details of how the hydrogen atoms add across the double bond, leading to the saturated this compound.
Predicting Regioselectivity and Stereoselectivity in Syntheses
Computational modeling is particularly adept at predicting the regioselectivity and stereoselectivity of chemical reactions. chemrxiv.org In the context of synthesizing this compound or its derivatives, these predictions are crucial for achieving the desired isomer.
Regioselectivity: In reactions involving precursors to this compound that have multiple reactive sites, computational models can predict which site is more likely to react. For example, in the functionalization of a molecule containing both a double bond and an amine group, DFT calculations can determine the relative activation energies for reactions at each site, thereby predicting the regiochemical outcome. chemrxiv.org
Stereoselectivity: this compound possesses a chiral center at the fourth carbon atom. Therefore, controlling the stereochemistry during its synthesis is often a key objective. Computational methods can be used to predict the stereochemical outcome of a reaction by modeling the energies of the diastereomeric transition states. For instance, in an asymmetric synthesis, calculations can help in selecting the most effective chiral catalyst or auxiliary to produce a specific enantiomer of this compound.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their reactivity. researchgate.netsci-hub.se For analogues of this compound, QSAR can be a valuable tool for predicting their properties and reactivity without the need for extensive experimental work.
The development of a QSAR model for this compound analogues would typically involve the following steps:
Data Collection: A dataset of structurally related amines with known reactivity data (e.g., reaction rates, equilibrium constants) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue. These can include constitutional, topological, geometrical, and electronic descriptors. ucl.ac.uk
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the calculated descriptors and the observed reactivity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net
Once a robust QSAR model is established, it can be used to predict the reactivity of new, untested analogues of this compound, thereby accelerating the discovery of compounds with desired properties.
Applications of Artificial Intelligence and Machine Learning in Retrosynthesis and Synthesis Planning for this compound
Applications of 4 Ethylhexan 1 Amine in Chemical Research and Industrial Processes
Role as a Chemical Building Block in Organic Synthesis
4-Ethylhexan-1-amine is a primary aliphatic amine that serves as a versatile building block in organic synthesis. Its utility stems from the reactive primary amine group (-NH2) attached to a branched C8 alkyl chain. This structure allows it to be a valuable component in the construction of a wide range of more complex molecules.
Precursor for the Synthesis of Complex Organic Molecules
The primary amine functionality of this compound makes it a potent nucleophile, enabling it to participate in a variety of reactions to form carbon-nitrogen bonds, which are fundamental to many chemical and biological structures. This reactivity is central to its role as a precursor for more intricate molecular architectures. For instance, it can react with electrophiles such as acid chlorides or anhydrides to form substituted amides, or with aldehydes and ketones to produce imines, which can be further reduced to secondary amines. These reactions are foundational steps in multi-step syntheses.
The branched eight-carbon chain of this compound imparts specific physical properties, such as lipophilicity, to the resulting molecules, which can be advantageous in applications like drug development and agrochemicals. The compound can be derived from the reduction of 4-ethylhex-2-en-1-amine (B15314659), a process often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This connection highlights its place within a network of synthetic intermediates.
Key reactions involving primary amines like this compound in the synthesis of complex molecules are summarized below.
| Reaction Type | Reactant | Product Class | Significance |
| Nucleophilic Acyl Substitution | Acid Chloride / Anhydride (B1165640) | Amide | Formation of stable amide bonds present in many pharmaceuticals and polymers. |
| Nucleophilic Addition | Aldehyde / Ketone | Imine (Schiff Base) | Intermediate for synthesizing secondary amines and other nitrogenous compounds. |
| Reductive Amination | Carbonyl Compound + Reducing Agent | Secondary or Tertiary Amine | A versatile and widely used method for creating substituted amines. fiveable.me |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound | Formation of carbon-nitrogen bonds at a specific position relative to a carbonyl group. |
| Cope Elimination | (After conversion to an amine oxide) | Alkene | A method for synthesizing alkenes from amines. numberanalytics.com |
Intermediate in the Formation of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, natural products, and functional materials. nih.govresearchgate.net Primary amines are essential starting materials for the synthesis of these ring systems. This compound can serve as the nitrogen-donating component in various cyclization reactions.
The synthesis of heterocyclic compounds often involves condensation reactions where the amine reacts with a molecule containing two electrophilic centers. For example, reaction with a 1,4-dicarbonyl compound can lead to the formation of a substituted pyrrole (B145914) (the Paal-Knorr synthesis), while reaction with a 1,5-dicarbonyl compound can yield a substituted pyridine (B92270) ring. These synthetic strategies are powerful tools for building diverse heterocyclic libraries. acs.org The incorporation of the 4-ethylhexyl group can influence the solubility and physical properties of the final heterocyclic product, which is particularly relevant in materials science applications. researchgate.net
Utilization in Polymer Science and Advanced Materials Chemistry
The reactivity of this compound also extends to the field of polymer and materials science, where it can be incorporated into macromolecular structures to tailor their properties.
Monomer or Intermediate in Polymer Synthesis and Modification
In polymer synthesis, primary amines can be used as monomers or as modifying agents. beilstein-journals.org this compound can participate in step-growth polymerizations. For instance, in the synthesis of poly(β-amino ester)s, primary amines are reacted with diacrylate monomers via a Michael addition reaction. researchgate.net In such a polymerization, this compound could be used as an end-capping agent to control the molecular weight of the polymer chains or as a co-monomer to introduce specific side-chain functionalities. researchgate.net The branched, hydrophobic 4-ethylhexyl group can impact the polymer's thermal properties, solubility, and self-assembly behavior.
Radical addition is another key technique for modifying polymers that already contain double bonds, and the amine functionality can be introduced through these pathways. beilstein-journals.org
Role in the Preparation of Processible Organometallic Compounds
Organometallic compounds, which feature a direct bond between a carbon atom and a metal, are crucial in catalysis and materials science. libretexts.orgwiley-vch.de Amines can play a significant role in the synthesis and stabilization of these compounds. This compound can act as a Lewis base and coordinate to a metal center, forming a stable organometallic complex. This coordination can passivate the metal center, preventing unwanted side reactions, and enhance the solubility of the complex in organic solvents, thereby improving its processibility. libretexts.org
For example, in the synthesis of Grignard reagents (organomagnesium halides) or organolithium compounds, the choice of solvent and coordinating ligands is critical. libretexts.orgmsu.edu While ethers are commonly used, the addition of an amine like this compound can influence the reactivity and stability of the organometallic species. The formation of such complexes is a key step in preparing reagents for subsequent reactions, such as cross-coupling. researchgate.net
Catalytic Applications of this compound and its Derivatives
Amines and their derivatives are frequently employed in catalysis, either as organocatalysts themselves or as ligands for transition metal catalysts.
While this compound is achiral, its derivatives can be made into chiral ligands for asymmetric catalysis. For example, the structural isomer (2S)-2-ethylhexan-1-amine is noted for its use as a chiral ligand in transition-metal catalysis. vulcanchem.com Palladium complexes containing this amine have been shown to facilitate enantioselective C-C bond formation in reactions like the hydroarylation of styrene (B11656) with high enantiomeric excess. vulcanchem.com This demonstrates the potential of the ethylhexanamine scaffold in developing highly selective catalysts.
Furthermore, amines can function as base catalysts in a variety of organic transformations. The amine group can deprotonate substrates, activating them for subsequent reactions. Derivatives of this compound can also be used in catalytic systems for specific industrial processes. For example, amine-based systems are investigated for CO2 capture and conversion, where they can react with CO2 to form formamides or other useful chemicals in the presence of a suitable catalyst. acs.org The selection of the amine can influence reaction rates and product selectivity. acs.orgmdpi.com
Based on a comprehensive review of available scientific and industrial literature, there is a significant lack of specific published data for the chemical compound This compound across the application areas outlined in the request.
Detailed research findings, including performance data required for tables on topics such as base catalysis, ligand development, carbon dioxide capture, and use in industrial formulations, are not available for this specific isomer. The vast majority of published research in these fields focuses on its structural isomer, 2-ethylhexan-1-amine .
Information on this compound is largely limited to entries in chemical databases, which provide basic physical and chemical properties, and a documented synthesis route via the reduction of 4-ethylhex-2-en-1-amine. nih.gov
Due to the strict requirement to focus solely on this compound and the absence of detailed research on its specific applications, it is not possible to generate the requested thorough and scientifically accurate article with the specified subsections and data tables. Proceeding would require attributing findings from other compounds, which would be scientifically inaccurate and violate the instructions.
Industrial Chemical Formulations and Process Aids (excluding direct human use)
Intermediates in Lubricants and Corrosion Inhibitors
This compound serves as a crucial intermediate in the synthesis of lubricant additives and corrosion inhibitors. solubilityofthings.comrxchemicals.com Its branched alkyl structure is advantageous for creating derivatives with improved physical properties, such as lower melting points, which enhance the performance of finished products. google.com
In Lubricant Additives:
The primary amine group of this compound is a reactive site for producing a variety of lubricant additives. google.com These additives are essential for reducing friction, preventing wear, and removing heat from moving parts in machinery. researchgate.net The branched nature of this compound contributes to the synthesis of additives that can reduce oil thickening caused by the buildup of soot and other contaminants. researchgate.net
Research has focused on developing lubricant additives from bifunctional water-soluble antioxidants by conjugating them with long-chain alcohols, a process where an amine like this compound could serve as a key building block. google.com The resulting compounds are designed to have enhanced oil-solubility and thermal stability. google.com
In Corrosion Inhibitors:
Corrosion inhibitors are vital in various industries, including oil and gas, to protect metal components from degradation. googleapis.com this compound is used as an intermediate in the production of these inhibitors. solubilityofthings.comrxchemicals.comgoogle.com The amine group is the active center for corrosion inhibition, as its high electron density allows it to adsorb onto metal surfaces, forming a protective film. derpharmachemica.comekb.eg This film acts as a barrier, preventing corrosive substances from reaching the metal surface. ekb.egaaru.edu.jo
The effectiveness of amine-based corrosion inhibitors is influenced by their molecular structure. researchgate.net Branched amines, derivable from intermediates like this compound, can lead to the formation of more robust and persistent protective films. nouryon.com For instance, film-forming amine-based inhibitors are effective in both sweet and sour (containing H₂S) environments, providing rapid film formation and a high degree of detergency, particularly in water injection and disposal systems. shopbakerhughes.com
The mechanism of inhibition often involves the neutralization of acidic components in the environment, such as in steam condensate systems where carbonic acid can form. google.com By neutralizing these acids, the inhibitor maintains the system at an alkaline pH, thus preventing acid corrosion. omanchem.com
pH Regulators and Stabilizers in Industrial Systems
The basic nature of this compound, owing to its amine functional group, allows it to function as a pH regulator and stabilizer in various industrial applications. brainly.com Amines, in general, are weak bases that can react with acids to form salts, thereby neutralizing acidic conditions. brainly.com
As pH Regulators:
In many industrial processes, maintaining a specific pH range is critical for optimal performance and to prevent unwanted chemical reactions. Alkylamines are frequently used as pH-regulating agents. industrialchemicals.gov.au For example, in steam condensate systems, dissolved carbon dioxide can form carbonic acid, leading to corrosion. Neutralizing amines are added to control the pH of the system, typically maintaining it in the alkaline range of 7.5 to 9.0 to prevent acid corrosion. google.comomanchem.com The volatility of the amine is a key factor, with blends of low, medium, and high volatility amines often used to ensure protection throughout the entire system. omanchem.com The dosage is determined by testing the pH of the condensate. omanchem.com
The basicity of alkylamines, indicated by their pKa values which are often greater than 10.5, makes them effective at neutralizing acids. industrialchemicals.gov.auresearchgate.net The reaction rate of amines with nitrosating agents, which can be a concern in certain applications, is pH-dependent, with optimal rates typically occurring in the pH range of 3-4. europa.eu
As Stabilizers:
The ability of this compound to control pH also contributes to its role as a stabilizer. By preventing acid-catalyzed degradation or other pH-sensitive reactions, it helps to maintain the stability and integrity of various formulations. For instance, in the formulation of certain herbicides, short-chain amines are used to modify the pH to the desired value, which can lead to more concentrated and stable formulations. google.com While not specifically this compound, this illustrates the principle of using amines for stabilization.
The following table provides examples of different amines used as pH regulators and their typical applications.
| Amine | Application | Function |
| Cyclohexylamine | Boiler water treatment | Neutralizes carbonic acid to prevent corrosion in condensate lines. google.comarmakleen.com |
| Diethylethanolamine | Steam condensate systems | pH control to mitigate carbonic acid corrosion. google.com |
| Morpholine | Steam condensate systems | Neutralizing amine for pH adjustment and corrosion control. google.com |
| Isopropylamine | Herbicide formulations | pH modifier to create stable, concentrated products. google.com |
Emulsifiers and Preservatives in Oilfield Agents
This compound and similar branched primary amines are utilized in the oil and gas industry, where they function as components in the formulation of emulsifiers and preservatives in oilfield agents. google.comchembk.com These agents are critical for various processes, including drilling, production, and wastewater treatment.
As Emulsifiers:
Emulsifiers are substances that stabilize a mixture of two or more immiscible liquids, such as oil and water. In oilfield operations, emulsifiers are essential for creating stable drilling fluids and for processes like enhanced oil recovery. The molecular structure of this compound, with its hydrophobic alkyl chain and hydrophilic amine group, gives it surfactant properties. solubilityofthings.com This amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and promoting the formation of a stable emulsion.
Derivatives of this compound, such as fatty amine ethoxylates, are explicitly used as emulsifiers. google.com The branched structure of the amine can contribute to the formation of highly stable and effective emulsions. For instance, certain amine-based compounds are used in the production of surfactants and emulsifiers that have applications in industrial processes like oil drilling. ontosight.ai
As Preservatives:
In oilfield applications, the growth of microorganisms can lead to biofouling, corrosion, and degradation of equipment and chemical agents. Preservatives are added to inhibit microbial growth. While the direct use of this compound as a preservative is not extensively documented in the provided search results, related amine compounds are known to have biocidal properties. google.com For example, quaternary ammonium (B1175870) compounds, which can be synthesized from primary amines, are used as microbiocides. google.com
The use of N-ethyl-hexylamine as a preservative in oilfield agents has been noted. chembk.com The amine functionality is key to this application. The following table summarizes the functions of related amine compounds in oilfield applications.
| Compound Type | Application | Function |
| Primary Alkyl Amines | Oilfield Chemicals | Flotation auxiliaries, corrosion inhibitors, intermediates for emulsifiers. google.com |
| N-Ethyl-Hexylamine | Oilfield Agents | Expansion agent, emulsifier, preservative. chembk.com |
| Branched Polymers | Polymer Flooding | Enhance oil recovery by increasing water viscosity. mdpi.com |
| Hyperbranched Polymers | Wastewater Treatment | Adsorption and separation of pollutants in oilfield wastewater. frontiersin.org |
The development of specialized polymers, including branched and hyperbranched structures, highlights the ongoing research to improve the efficiency of oilfield operations. mdpi.comfrontiersin.org These advanced materials often incorporate amine functionalities to achieve desired properties like temperature and salt resistance, which are crucial in the harsh conditions of oil reservoirs. mdpi.com
Environmental Fate and Transformation of 4 Ethylhexan 1 Amine
Biodegradation Pathways in Aquatic and Terrestrial Environments
No specific studies were identified that investigate the biodegradation of 4-ethylhexan-1-amine in either aquatic or terrestrial ecosystems.
Microbial Degradation Mechanisms and Microorganism Identification
There is no available information identifying specific microbial species or consortia capable of degrading this compound. The metabolic pathways and enzymatic processes involved in its breakdown by microorganisms have not been documented.
Influence of Environmental Factors (e.g., pH, Temperature, Nutrient Availability) on Biodegradation Rates
Data on how environmental parameters such as pH, temperature, and nutrient levels affect the rate of this compound biodegradation is not present in the available literature.
Photochemical Degradation in Atmospheric and Aqueous Systems
Scientific literature lacks specific studies on the photochemical degradation of this compound.
Kinetics of Photo-oxidation Processes
There are no published data on the rates and kinetics of the photo-oxidation of this compound in either the atmosphere or in aqueous environments.
Identification and Characterization of Photodegradation By-products
No research was found that identifies or characterizes the by-products resulting from the photochemical degradation of this compound.
Abiotic Chemical Transformation Processes in Natural Waters
Information regarding the abiotic chemical transformation processes of this compound in natural waters, such as hydrolysis, is not available. While amines, in general, can be involved in various environmental reactions, specific data for this compound is absent. solubilityofthings.comieaghg.org
Reactions with Oxidizing Agents (e.g., Chlorine, Ozone) and By-product Formation
The primary amine group in this compound is susceptible to reaction with strong oxidizing agents commonly used in water and wastewater treatment, such as chlorine and ozone. These reactions can lead to the formation of various transformation products.
Reaction with Chlorine:
The reaction of primary amines with chlorine (often in the form of hypochlorite) in aqueous solutions is a complex process that can yield a variety of by-products. The reaction mechanism generally involves the formation of chloramines as intermediates. For primary amines like this compound, the initial reaction would likely involve the substitution of one or both hydrogen atoms on the nitrogen with chlorine, forming N-chloro-4-ethylhexan-1-amine and N,N-dichloro-4-ethylhexan-1-amine.
These chlorinated intermediates can be unstable and may undergo further reactions, such as elimination or oxidation, to form other products. Based on the reactivity of similar amines, potential by-products from the chlorination of this compound could include aldehydes, nitriles, and other chlorinated organic compounds. For instance, studies on the chlorination of other amines have shown the formation of various disinfection by-products. researchgate.net
Reaction with Ozone:
Ozone is a powerful oxidizing agent that reacts readily with amines. The reaction of ozone with primary amines can lead to the cleavage of the carbon-nitrogen bond and the oxidation of the amino group. Potential products from the ozonation of this compound could include aldehydes (such as 4-ethylhexanal), carboxylic acids, and nitrogen-containing species like nitroalkanes. Research on the ozonation of other organic compounds containing amine groups has identified various degradation products, including alcohols and acids. jeeng.net
The table below summarizes the potential reactions and by-products of this compound with chlorine and ozone.
| Oxidizing Agent | Potential Intermediates | Potential Final By-products |
| Chlorine | N-chloro-4-ethylhexan-1-amine, N,N-dichloro-4-ethylhexan-1-amine | Aldehydes, Nitriles, Chlorinated organic compounds |
| Ozone | - | 4-Ethylhexanal, Carboxylic acids, Nitroalkanes |
Environmental Monitoring and Detection of this compound and its Degradation Products
The detection and quantification of this compound and its potential degradation products in environmental matrices such as water, soil, and air present analytical challenges due to their potential for low concentrations and the complexity of the sample matrices.
A variety of analytical techniques can be employed for the detection of amines and their transformation products. The choice of method often depends on the specific analyte, the required sensitivity, and the nature of the environmental sample.
Analytical Techniques:
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of amines, derivatization is often necessary to improve their volatility and chromatographic behavior. GC-MS provides high sensitivity and specificity, allowing for the identification of unknown degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of non-volatile or thermally labile compounds. mdpi.com Similar to GC, derivatization of amines with a UV-absorbing or fluorescent tag is a common practice to enhance their detection by UV or fluorescence detectors. HPLC coupled with mass spectrometry (LC-MS) offers a highly sensitive and selective method for the direct analysis of amines and their polar degradation products without the need for derivatization. researchgate.net
The table below outlines common analytical methods for the detection of this compound and its degradation products.
| Analytical Technique | Principle | Applicability for this compound | Common Detectors |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Suitable for volatile degradation products; derivatization may be required for the parent amine. | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Suitable for the parent amine and its polar degradation products. | UV-Visible, Fluorescence, Mass Spectrometry (MS) |
Environmental Monitoring:
Monitoring for this compound and its by-products in the environment would likely involve a multi-step process including sample collection, extraction, concentration, and analysis using the techniques mentioned above. The development of specific analytical methods validated for different environmental matrices would be crucial for accurate environmental risk assessment. Currently, specific monitoring data for this compound in the environment is not widely available in the reviewed literature.
Future Research Directions and Emerging Trends for 4 Ethylhexan 1 Amine
Development of More Sustainable and Green Synthesis Routes
The chemical industry's shift towards sustainability is driving research into greener synthesis methods for foundational chemicals like amines. Future work on 4-ethylhexan-1-amine is expected to focus on moving away from traditional multi-step syntheses toward more atom-economical and environmentally benign processes.
Key research areas include:
Direct Reductive Amination: A highly attractive route is the direct reductive amination of corresponding carbonyl compounds (ketones or aldehydes) using ammonia (B1221849) (NH₃) and hydrogen (H₂). researchgate.net This method is considered atom-economic and environmentally friendly. researchgate.net Research is focused on developing highly selective and reusable heterogeneous catalysts, such as those based on nickel or cobalt nanoparticles, to favor the formation of the primary amine over secondary or tertiary amines. researchgate.netresearchgate.net
Biomass-Derived Feedstocks: A significant trend in green chemistry is the use of renewable resources. Future research could explore pathways to synthesize this compound precursors from biomass-derived molecules, which would drastically reduce the carbon footprint of its production. researchgate.net
Decarboxylative Cross-Coupling: An emerging sustainable method involves the decarboxylative radical-polar crossover, which can synthesize functionalized linear aliphatic primary amines from readily available feedstocks. rsc.org Adapting this methodology for branched amines like this compound represents a promising research avenue. rsc.org
| Synthesis Strategy | Description | Potential Advantages |
| Catalytic Reductive Amination | Direct reaction of a ketone with ammonia and hydrogen over a metal catalyst. researchgate.net | High atom economy, use of inexpensive reagents, water as the only byproduct. researchgate.netionike.com |
| Bio-based Synthesis | Utilization of precursors derived from renewable biomass. researchgate.net | Reduced reliance on fossil fuels, potential for lower environmental impact. |
| Decarboxylative Coupling | Forms C-N bonds by removing a carboxyl group from a feedstock molecule. rsc.org | Utilizes alternative and potentially abundant feedstocks, enables synthesis of complex functionalized amines. rsc.org |
Exploration of Novel Catalytic Transformations for Advanced Derivatives
This compound serves as a valuable building block for more complex molecules. Future research will likely focus on novel catalytic methods to transform it into advanced derivatives with tailored properties.
Asymmetric Synthesis: Given that this compound is a chiral molecule, developing enantioselective catalytic methods is a major goal. Chiral amines are critical components in approximately 40-45% of small-molecule pharmaceuticals and are vital in agrochemicals. nih.gov Research into transition metal-catalyzed asymmetric hydrogenation and reductive amination could provide pathways to enantiopure derivatives. nih.govd-nb.inforesearchgate.net
C-H Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Bio-inspired methods, mimicking copper amine oxidases, could be developed to selectively functionalize the α-carbon of this compound. chemrxiv.org This would allow for the direct conversion of this primary amine into more complex, α-substituted primary amines, which are valuable scaffolds in drug discovery. chemrxiv.org
Catalytic Coupling Reactions: New catalysts could enable the coupling of this compound with various partners to create a diverse range of products. For instance, ruthenium-catalyzed coupling with alcohols offers an alternative, environmentally friendly route to N-substituted amines, with water as the only byproduct. ionike.com
Integration of Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is becoming an indispensable tool for accelerating research and development. For this compound, computational models can predict its behavior and guide the design of new experiments.
Predictive Reactivity Models: Density Functional Theory (DFT) calculations can be used to predict the reactivity and regioselectivity of reactions involving this compound. More advanced models integrate machine learning and artificial intelligence to map the properties of sterically hindered amines, using parameters like the percent buried volume (%VBur) to correlate geometry with thermodynamic and kinetic properties. nih.govrsc.orgresearchgate.net
Graph Neural Networks for Descriptor Prediction: Recent studies have employed graph neural networks trained on large DFT-level descriptor libraries of alkyl amines. chemrxiv.org These models can rapidly predict conformationally-dependent properties for new molecules like this compound, aiding in the data-driven development of reactions such as amide couplings. chemrxiv.org
Solubility and Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can approximate bulk physical and thermodynamic properties, such as viscosity, vapor pressure, and solubility parameters, from molecular structure alone. mdpi.comshsu.edu Applying these models to this compound and its derivatives can guide their application in formulations and materials science.
Role of this compound in Emerging Functional Materials
The unique branched structure of this compound makes it a candidate for incorporation into advanced functional materials.
Branched Polymers: Primary amines are key monomers in polymerization. Incorporating this compound into polymer structures can create branched polymers with unique properties. mdpi.com Such polymers have shown potential as demulsifiers in the petrochemical industry and as pH-responsive materials. mdpi.comrsc.org The amine functionality can be placed within the polymer backbone or as pendant groups, allowing for fine-tuning of material properties. rsc.org
Gene Delivery Systems: Biodegradable branched polycationic polymers synthesized from amine monomers are being investigated for non-viral gene delivery. nih.gov The structure and basicity of the amine component are critical for complexing with pDNA and facilitating cell transfection. nih.gov The specific structure of this compound could be explored to optimize these delivery vehicles.
Chiral Materials: As a chiral building block, this compound could be used in the synthesis of novel chiral materials, which have applications in catalysis and separations. rsc.orgnih.gov
Environmental Remediation Strategies for Amine-Related Compounds
As the use of amines grows, so does the need for effective environmental remediation strategies. Research applicable to this compound focuses on the degradation and removal of amine compounds from soil and water.
Bioremediation: A major pathway for the environmental degradation of alkylamines is through microbial action. nih.gov Bacteria, particularly Pseudomonas species, have been isolated that can use long-chain alkylamines as their sole source of carbon, nitrogen, and energy. nih.govoup.comnih.gov The typical biodegradation pathway involves the cleavage of the C-N bond to form an aldehyde, which is then oxidized to a fatty acid and fully mineralized. oup.comnih.gov Future research will focus on optimizing these processes in engineered systems like biopiles and land treatment cells for contaminated sites. sustainability-directory.comonepetro.org
Advanced Oxidation and Adsorption: For amine-contaminated wastewater, advanced treatment technologies are necessary. sustainability-directory.com These include advanced oxidation processes (AOPs), which use powerful radicals to break down persistent organic pollutants, and adsorption onto materials like activated carbon. sustainability-directory.com
Understanding Environmental Fate: Alkylamines can become protonated in the environment, causing them to adsorb strongly to negatively charged particles in soil, sediment, and sludge. oup.com This makes anaerobic degradation pathways in these environments particularly important. oup.comnih.gov Continued research is needed to fully understand the transport and fate of branched amines like this compound.
| Remediation Technology | Mechanism | Target Environment |
| Bioremediation | Microbial degradation by specialized bacteria like Pseudomonas sp. nih.govoup.com | Soil, activated sludge, sediments. oup.comonepetro.org |
| Advanced Oxidation Processes | Chemical degradation using highly reactive species (e.g., hydroxyl radicals). sustainability-directory.com | Industrial wastewater. sustainability-directory.com |
| Activated Carbon Adsorption | Physical removal of amine compounds from water via surface adsorption. sustainability-directory.com | Industrial wastewater. sustainability-directory.com |
Interdisciplinary Research Integrating this compound in Novel Scientific Domains
The future of this compound research lies in its integration into interdisciplinary fields, bridging chemistry with biology, medicine, and engineering.
Medicinal Chemistry and Drug Discovery: Chiral branched amines are crucial structural motifs in many pharmaceuticals. d-nb.inforesearchgate.net A concrete example is the use of this compound in a one-pot, three-component reaction to synthesize pyrrolone analogues that act as tankyrase inhibitors, a class of molecules with therapeutic potential. biorxiv.org
Carbon Capture and Utilization: Amine-based solvents are the leading technology for capturing CO₂ from industrial flue gas. uky.edu While this compound itself may not be a primary solvent, research into the stability, degradation, and performance of various amine structures in these systems is a major area of environmental engineering research. uky.eduacs.org
Agrochemicals: Similar to pharmaceuticals, many modern agrochemicals contain chiral amine fragments, making the development of synthetic routes to compounds like this compound and its derivatives relevant to creating next-generation pesticides and herbicides. nih.gov
Q & A
Q. How can the synthesis of 4-ethylhexan-1-amine be optimized for reproducibility in academic laboratories?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:
- Catalyst Selection : Test palladium on carbon (Pd/C) vs. Raney nickel for reductive amination efficiency .
- Temperature Control : Conduct reactions at 25°C, 50°C, and 80°C to identify optimal yield conditions.
- Purification : Use fractional distillation or column chromatography to isolate the amine with ≥95% purity. Document solvent ratios (e.g., hexane:ethyl acetate) for reproducibility .
- Validation : Confirm purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) .
Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to resolve branching patterns and amine proton shifts. Deuterated chloroform (CDCl) is ideal for solubility .
- FT-IR Spectroscopy : Identify N-H stretching vibrations (3300–3500 cm) and C-N bonds (1250–1350 cm) .
- GC-MS : Quantify purity and detect byproducts (e.g., unreacted aldehydes) with electron ionization (EI) at 70 eV .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across different experimental models?
Methodological Answer:
- Heterogeneity Analysis : Apply the I statistic to quantify variability in meta-analyses. Values >50% indicate significant heterogeneity, necessitating subgroup analysis (e.g., in vitro vs. in vivo models) .
- Sensitivity Testing : Re-evaluate dose-response curves under standardized conditions (pH, temperature) to isolate confounding variables .
- Mechanistic Studies : Use molecular docking simulations to compare binding affinities across receptor isoforms (e.g., serotonin vs. dopamine receptors) .
Q. What experimental designs are recommended for studying this compound’s pharmacokinetics in complex biological systems?
Methodological Answer:
- Tracer Techniques : Synthesize a -labeled analog to track absorption, distribution, metabolism, and excretion (ADME) in rodent models .
- Microsomal Assays : Incubate the compound with liver microsomes to identify cytochrome P450-mediated metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Compartmental Modeling : Fit plasma concentration-time data to a two-compartment model using nonlinear mixed-effects software (e.g., NONMEM) .
Q. How should researchers address methodological limitations in detecting this compound’s environmental persistence?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate trace amounts from water or soil .
- Advanced Detection : Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from background noise .
- Degradation Studies : Simulate photolysis under UV light (254 nm) and analyze degradation products with quadrupole time-of-flight (Q-TOF) MS .
Data Analysis and Reporting
Q. What statistical approaches are robust for analyzing dose-dependent toxicity data for this compound?
Methodological Answer:
- Probit Analysis : Calculate median lethal dose (LD) using maximum likelihood estimation (MLE) with 95% confidence intervals .
- Benchmark Dose (BMD) Modeling : Apply Bayesian hierarchical models to estimate low-dose risk thresholds .
- Multivariate Regression : Adjust for covariates (e.g., animal weight, sex) using R or Python’s SciPy library .
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?
Methodological Answer:
- Detailed Metadata : Report exact molar ratios, solvent grades, and equipment models (e.g., "1.2 eq. NaBH, HPLC-grade ethanol") .
- Raw Data Deposition : Upload NMR spectra, chromatograms, and kinetic data to repositories like Zenodo or Figshare .
- Peer Review : Collaborate with independent labs for protocol validation before submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
